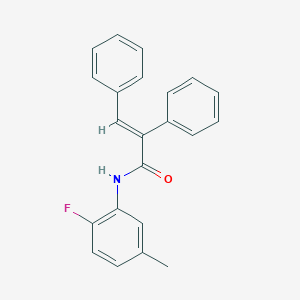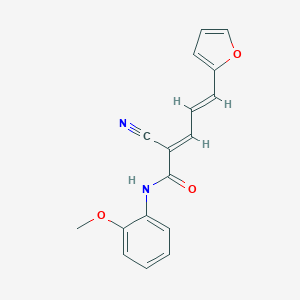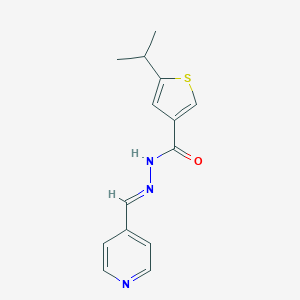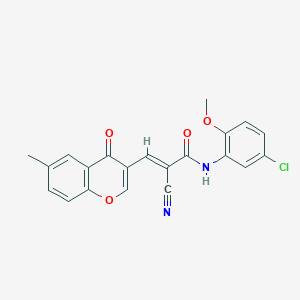![molecular formula C13H12N2O2S B455834 3-[(4-Methylphenyl)thio]-5-nitroaniline CAS No. 438217-89-1](/img/structure/B455834.png)
3-[(4-Methylphenyl)thio]-5-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methylphenyl)thio]-5-nitroaniline, also known as MTA or 4MTA, is an organic compound that has gained significant attention in scientific research in recent years. This compound belongs to the family of aromatic amines and has a molecular formula of C13H12N2O2S .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C13H12N2O2S . The molecular weight of this compound is 260.32 .Physical And Chemical Properties Analysis
The molecular formula of this compound is C13H12N2O2S, and it has a molecular weight of 260.32 .Applications De Recherche Scientifique
Thermochemistry and Conformational Polymorphism
3-[(4-Methylphenyl)thio]-5-nitroaniline and its derivatives are studied for their unique thermochemical properties and conformational polymorphism. These compounds can exhibit different molecular conformations, leading to variations in crystal colors and packing modes. Such properties are essential in understanding the thermodynamic stability relationships between polymorphs and can have implications in material science, especially in the development of color polymorphic materials (Yu et al., 2000).
DNA-binding Studies and Biological Activities
Nitrosubstituted acyl thioureas, structurally related to this compound, have been synthesized and characterized for their potential anti-cancer properties. Preliminary investigations into the interaction of these compounds with DNA suggest a high binding affinity. Such interactions are crucial in understanding the mechanism of action of potential therapeutic agents (Tahir et al., 2015).
Chemotaxis and Biodegradation
Compounds similar to this compound have been used to study the chemotaxis and biodegradation pathways of certain microorganisms. These studies are significant for environmental decontamination and bioremediation, as they provide insights into the microbial degradation of nitrophenolic compounds (Bhushan et al., 2000).
Solid-State NMR and Electronic Structure Calculations
Solid-state NMR and electronic structure calculations have been used to analyze the molecular structure of polymorphic forms of compounds related to this compound. These studies shed light on the influence of molecular conformation on the NMR spectra and the chemical shift variations between different forms. Such research is pivotal in the field of materials science for understanding the properties of pharmaceutical solids (Smith et al., 2006).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfanyl-5-nitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-9-2-4-12(5-3-9)18-13-7-10(14)6-11(8-13)15(16)17/h2-8H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHRWSHZTLQPLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC(=CC(=C2)[N+](=O)[O-])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzyl-2-[(2,3-diphenylacryloyl)amino]-3-thiophenecarboxamide](/img/structure/B455751.png)
![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B455754.png)
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)
![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)

![N'-[3-(2-furyl)-2-methyl-2-propenylidene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B455759.png)
![3-chloro-N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}propanamide](/img/structure/B455761.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-diphenylacrylamide](/img/structure/B455763.png)
![N-methyl-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B455764.png)

![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455769.png)

